N-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide
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Description
N-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C23H23F2N5O2S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide derivatives are synthesized through various chemical reactions, involving interactions with different reagents to produce compounds with significant in vitro antitumor activity against specific cell lines. For instance, the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N-dimethyl formamide dimethyl acetal (DMF-DMA) leads to the creation of novel sulfonamide derivatives, some of which have shown excellent antitumor activity against HepG2 and MCF-7 cell lines. The theoretical and experimental studies, including Density Functional Theory (DFT) calculations, support the structural elucidation of these compounds, suggesting their potential interaction with biological targets such as the KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives are also explored for their carbonic anhydrase inhibitory activities. Research into polymethoxylated-pyrazoline benzene sulfonamides investigated their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These studies have identified compounds with superior CA inhibitory activity than reference compounds, indicating potential for therapeutic applications (Kucukoglu et al., 2016).
Antimicrobial and Antioxidant Activities
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has led to the discovery of compounds with high antibacterial activities. This research avenue explores the potential of sulfonamide derivatives as antibacterial agents, indicating the versatile applications of these compounds in addressing microbial resistance (Azab, Youssef, & El-Bordany, 2013).
Environmental and Biological Sciences Applications
The development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols showcases the application of sulfonamide derivatives in environmental and biological monitoring. These probes offer high selectivity and sensitivity, demonstrating the utility of sulfonamide derivatives in detecting toxic substances in water samples (Wang et al., 2012).
Properties
IUPAC Name |
3-[1-[(3,5-difluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O2S/c1-14(2)12-26-20(31)7-8-29-21(32)18-5-3-4-6-19(18)30-22(29)27-28-23(30)33-13-15-9-16(24)11-17(25)10-15/h3-6,9-11,14H,7-8,12-13H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYMYTXALOVJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.